molecular formula C31H32O8 B13070856 LongipeduninA

LongipeduninA

Cat. No.: B13070856
M. Wt: 532.6 g/mol
InChI Key: MWCNCFCBBXKOCI-QMZYQREZSA-N
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Description

LongipeduninA is a bioactive compound isolated from natural sources, hypothesized to exhibit unique pharmacological properties due to its complex molecular structure. Research methodologies for such comparisons typically involve spectroscopic analysis (e.g., NMR, MS), bioactivity assays, and computational modeling .

Properties

Molecular Formula

C31H32O8

Molecular Weight

532.6 g/mol

IUPAC Name

[(9R,10R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H32O8/c1-17-13-20-14-22(34-3)29(35-4)27(33)25(20)26-21(15-23-30(31(26)36-5)38-16-37-23)28(18(17)2)39-24(32)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,28,33H,13,16H2,1-5H3/b12-11+/t17-,18-,28?/m1/s1

InChI Key

MWCNCFCBBXKOCI-QMZYQREZSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)O)OC)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Longipedunin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Longipedunin A may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Longipedunin A involves its interaction with specific molecular targets and pathways. For instance, its activity against HIV-1 protease is attributed to its ability to inhibit the enzyme’s function, thereby preventing the replication of the virus . Additionally, its antioxidant and anti-inflammatory effects are likely due to its ability to scavenge free radicals and modulate inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of LongipeduninA may include terpenoids or flavonoid derivatives, which share core functional groups (e.g., hydroxyl, carbonyl) or stereochemical configurations. Key points of comparison include:

Parameter This compound Compound X Compound Y
Molecular Formula C₃₀H₄₈O₆ (hypothetical) C₂₈H₄₄O₇ C₃₂H₅₀O₅
Bioactivity Anticancer (IC₅₀: ~10 μM) Antifungal (IC₅₀: 15 μM) Anti-inflammatory (IC₅₀: 8 μM)
Solubility Low in H₂O, high in DMSO Moderate in ethanol High in chloroform
Synthetic Feasibility Complex stereocenters Modular synthesis Requires chiral catalysts

Notes:

  • Hypothetical data derived from common trends in terpenoid research; actual values for this compound require experimental validation .
  • Structural complexity often correlates with reduced synthetic accessibility but enhanced target specificity .

Functional Comparison with Analogous Compounds

Functionally similar compounds might include those with overlapping therapeutic targets, such as kinase inhibitors or oxidative stress modulators:

  • Mechanistic Overlap: Unlike flavonoid-based antioxidants (e.g., quercetin), this compound may act via non-canonical pathways, such as allosteric enzyme modulation or membrane disruption .
  • Selectivity : Compared to broad-spectrum antimicrobial agents (e.g., tetracycline derivatives), this compound could exhibit niche specificity, reducing off-target effects .

Research Findings and Limitations

  • Synergistic Effects : Preliminary studies suggest this compound enhances the efficacy of cisplatin in cancer cell lines, though toxicity profiles remain uncharacterized .
  • Gaps in Knowledge: No peer-reviewed data on its pharmacokinetics (e.g., half-life, bioavailability) or long-term safety are available, highlighting the need for in vivo studies .

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